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Compound of Interest

Compound Name: Ruzasvir

Cat. No.: B610607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of Ruzasvir, a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV)

nonstructural protein 5A (NS5A). The information presented herein is intended to support

research, development, and formulation activities involving this antiviral compound. All

quantitative data is summarized in structured tables for ease of reference, and detailed

experimental methodologies are provided.

Introduction
Ruzasvir (formerly MK-8408) is a second-generation NS5A inhibitor that has demonstrated

significant antiviral activity against a broad range of HCV genotypes and common resistance-

associated substitutions.[1] Its complex molecular structure, featuring a unique tetracyclic

indole core, contributes to its favorable pharmacokinetic profile and high barrier to resistance.

[1] A thorough understanding of its physicochemical properties is paramount for the

development of stable, bioavailable, and effective pharmaceutical dosage forms. This guide

details key characteristics of Ruzasvir powder, including its identity, solubility, stability, and

solid-state properties.

General Properties of Ruzasvir
A summary of the fundamental properties of Ruzasvir is provided below.
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Property Value

Chemical Name

methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(2-

cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-

[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-

methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-

yl]-6H-indolo[1,2-c][2][3]benzoxazin-10-yl]-1H-

imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-

oxobutan-2-yl]carbamate

Molecular Formula C₄₉H₅₅FN₁₀O₇S

Molecular Weight 947.1 g/mol

CAS Number 1613081-64-3

Appearance Off-white to yellow powder (typical)

Storage Conditions
Store at -20°C for short-term (1 month) and

-80°C for long-term (6 months) storage.

Physicochemical Data
The following tables summarize the key physicochemical parameters of Ruzasvir powder.

Table 3.1: Solubility Data
Solvent Solubility Method Reference

Water 0.00425 mg/mL Predicted (ALOGPS)

Dimethyl Sulfoxide (DMSO) 10 mM Experimental

Table 3.2: Partition and Ionization Data
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Parameter Value Method Reference

logP 5.46 Predicted (ALOGPS)

logP 5.98 Predicted (Chemaxon)

logS -5.4 Predicted (ALOGPS)

pKa (Strongest Acidic) 11.07 Predicted (Chemaxon)

pKa (Strongest Basic) 6.04 Predicted (Chemaxon)

Polar Surface Area 201.69 Å² Predicted (Chemaxon)

Hydrogen Bond Donors 4 Predicted (Chemaxon)

Hydrogen Bond Acceptors 8 Predicted (Chemaxon)

Experimental Protocols
This section provides detailed methodologies for the characterization of Ruzasvir powder.

Where specific published methods for Ruzasvir are not available, generalized protocols based

on standard pharmaceutical industry practices are described.

High-Performance Liquid Chromatography (HPLC) for
Purity and Assay
A representative HPLC method for the determination of Ruzasvir purity and for use in further

experiments such as solubility and stability studies is described below. This method is based on

information from published pharmacokinetic analyses.[4]

Instrumentation: Agilent 1200 series HPLC or equivalent with a Diode Array Detector (DAD)

and a single quadrupole Mass Spectrometer (MSD).[2]

Column: Waters X-Bridge Shield RP18, 50 mm x 2.1 mm, 5 µm particle size.[2]

Mobile Phase A: 0.2% Ammonium Hydroxide in Water.[4]

Mobile Phase B: 0.2% Ammonium Hydroxide in Acetonitrile.[4]
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Gradient Program:

0 - 0.8 min: 35% B

0.81 - 2.0 min: 60% B

2.01 - 3.0 min: 85% B

3.1 - 4.5 min: 35% B

Flow Rate: 0.7 mL/min.[4]

Column Temperature: Ambient.

Injection Volume: 10 µL.

Detection: UV at an appropriate wavelength (e.g., 260 nm or based on UV scan) and/or MS

detection.

Sample Preparation: Accurately weigh and dissolve Ruzasvir powder in a suitable solvent

(e.g., DMSO or a mixture of mobile phases) to a known concentration.

Aqueous Solubility Determination (Shake-Flask Method)
This is a generalized protocol for determining the equilibrium aqueous solubility of Ruzasvir.

Apparatus: Temperature-controlled orbital shaker, centrifuge, analytical balance, HPLC-UV

system.

Procedure:

Prepare buffer solutions at various pH values (e.g., 1.2, 4.5, and 6.8) to mimic

physiological conditions.

Add an excess amount of Ruzasvir powder to a known volume of each buffer solution in a

sealed container.

Place the containers in an orbital shaker set at a constant temperature (e.g., 37 °C) and

agitation speed (e.g., 100 rpm).
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At predetermined time intervals (e.g., 24, 48, and 72 hours), withdraw an aliquot of the

suspension.

Immediately centrifuge the aliquot at high speed (e.g., 14,000 rpm) to separate the

undissolved solid.

Carefully collect the supernatant and dilute it with a suitable solvent to a concentration

within the linear range of the HPLC method.

Analyze the diluted samples by HPLC-UV to determine the concentration of dissolved

Ruzasvir.

Equilibrium is reached when consecutive measurements show no significant change in

concentration.

Stability-Indicating Method and Forced Degradation
Studies
This generalized protocol describes how to assess the stability of Ruzasvir under various

stress conditions.

Objective: To develop a stability-indicating analytical method and to identify potential

degradation products.

Methodology: A validated HPLC method, as described in section 4.1, capable of separating

the intact drug from its degradation products should be used.

Forced Degradation Conditions:

Acid Hydrolysis: Reflux Ruzasvir solution in 0.1 N HCl at 80 °C for a specified period.

Base Hydrolysis: Reflux Ruzasvir solution in 0.1 N NaOH at 80 °C for a specified period.

Oxidative Degradation: Treat Ruzasvir solution with 3% H₂O₂ at room temperature.

Thermal Degradation: Expose solid Ruzasvir powder to dry heat (e.g., 105 °C) in an oven.
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Photostability: Expose Ruzasvir powder and solution to UV and visible light according to

ICH Q1B guidelines.

Analysis: Analyze the stressed samples by the stability-indicating HPLC method. Peak purity

analysis of the Ruzasvir peak should be performed to ensure it is free from co-eluting

degradants.

Solid-State Characterization
This is a generalized protocol for analyzing the crystalline nature of Ruzasvir powder.

Instrumentation: A powder X-ray diffractometer equipped with a copper anode (Cu Kα

radiation).

Sample Preparation: A thin layer of Ruzasvir powder is gently packed into a sample holder.

Analysis Parameters:

Voltage and Current: e.g., 40 kV and 40 mA.

Scan Range (2θ): e.g., 2° to 40°.

Step Size: e.g., 0.02°.

Scan Speed: e.g., 1°/min.

Data Analysis: The resulting diffractogram is analyzed for the presence of sharp peaks,

indicative of crystalline material, or a broad halo, suggesting an amorphous nature.

This generalized protocol is for determining the thermal properties of Ruzasvir, such as its

melting point and purity.

Instrumentation: A calibrated DSC instrument.

Sample Preparation: Accurately weigh a small amount (1-5 mg) of Ruzasvir powder into an

aluminum pan and hermetically seal it.

Analysis Parameters:
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Heating Rate: e.g., 10 °C/min.

Temperature Range: e.g., 25 °C to 300 °C.

Atmosphere: Inert nitrogen purge at a constant flow rate.

Data Analysis: The DSC thermogram is analyzed for endothermic events (e.g., melting) and

exothermic events (e.g., decomposition).

This generalized protocol is used to evaluate the thermal stability and solvent/water content of

Ruzasvir powder.

Instrumentation: A calibrated TGA instrument.

Sample Preparation: Accurately weigh a sample (5-10 mg) of Ruzasvir powder into a tared

TGA pan.

Analysis Parameters:

Heating Rate: e.g., 10 °C/min.

Temperature Range: e.g., 25 °C to 500 °C.

Atmosphere: Inert nitrogen purge.

Data Analysis: The TGA curve shows weight loss as a function of temperature, indicating

decomposition or the loss of volatiles.

Mandatory Visualizations
Mechanism of Action: Inhibition of HCV NS5A
Ruzasvir targets the HCV NS5A protein, which is a critical component of the viral replication

complex. By binding to NS5A, Ruzasvir disrupts its function, thereby inhibiting viral RNA

replication and virion assembly.
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Caption: Ruzasvir inhibits HCV replication by targeting the NS5A protein.

Experimental Workflow for Physicochemical
Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical

characterization of a new chemical entity like Ruzasvir powder.
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Caption: A logical workflow for the physicochemical characterization of Ruzasvir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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